

# Application Note: In Vitro Antiviral Activity Assay for Sofosbuvir in Cell Culture

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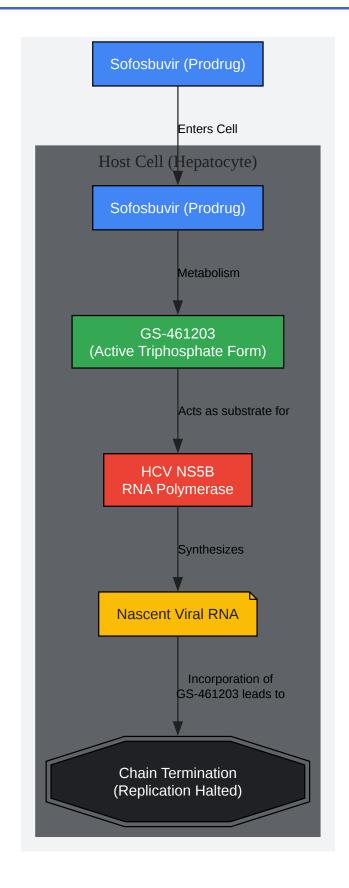
Audience: Researchers, scientists, and drug development professionals.

Introduction **Sofosbuvir** is a direct-acting antiviral (DAA) medication that is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection.[1][2] It is a nucleotide analog prodrug that targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[2][3][4] This application note provides a detailed protocol for determining the in vitro antiviral activity of **sofosbuvir** using an HCV replicon system, a widely used and powerful tool for screening antiviral compounds.[4] Additionally, a protocol for assessing cytotoxicity is included to determine the compound's therapeutic window.

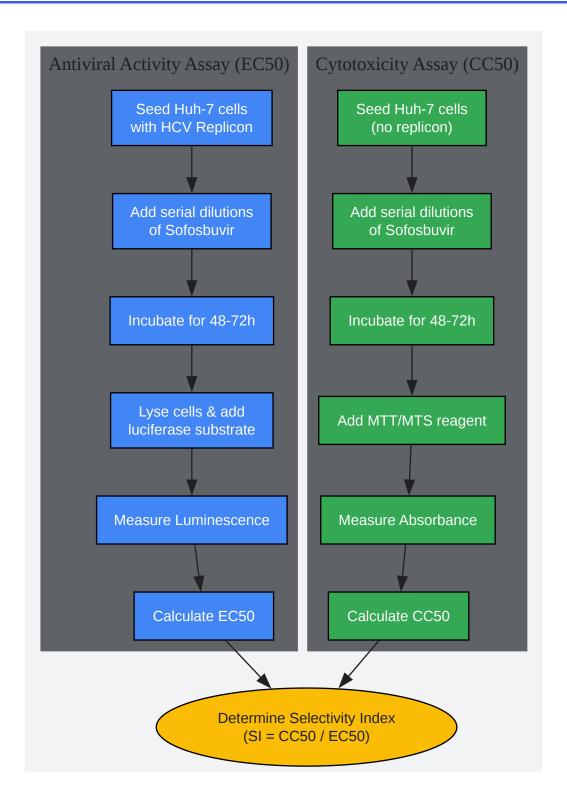
## **Mechanism of Action of Sofosbuvir**

**Sofosbuvir** is administered as a prodrug, which allows it to permeate host cells.[3] Once inside the cell, it undergoes metabolic activation to its pharmacologically active form, the uridine nucleotide analog triphosphate GS-461203.[1][3][5] This active metabolite mimics the natural substrate of the HCV NS5B polymerase. When the viral polymerase incorporates GS-461203 into the elongating RNA strand, it acts as a chain terminator, preventing further RNA synthesis and thus halting viral replication.[1][4] This targeted mechanism provides high potency against the virus with minimal effect on host cellular machinery.[1]









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### References

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